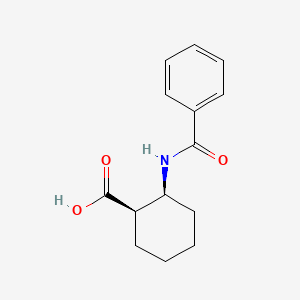

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-benzamidocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(17)18/h1-3,6-7,11-12H,4-5,8-9H2,(H,15,16)(H,17,18)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUANNVQABXUYKU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26693-55-0 | |

| Record name | (-)-cis-2-Benzamidocyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (-)-cis-2-Benzamidocyclohexanecarboxylic Acid?

An In-depth Technical Guide to (-)-cis-2-Benzamidocyclohexanecarboxylic Acid: A Chiral Resolving Agent and Synthetic Building Block

Introduction

This compound is a chiral organic compound valued primarily for its role as a resolving agent in stereochemistry. Its rigid cyclohexane framework, coupled with the strategic placement of amide and carboxylic acid functional groups, enables it to effectively discriminate between enantiomers of racemic bases. This guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a particular focus on the mechanistic principles and practical methodologies relevant to researchers in organic synthesis and pharmaceutical development. The ability to isolate single enantiomers is critical in the pharmaceutical industry, as the physiological activity of a drug molecule often resides in only one of its enantiomers, while the other may be inactive or even harmful.

Physicochemical Properties and Stereochemistry

The defining characteristic of this compound is its specific three-dimensional structure. The "cis" designation indicates that the benzamido and carboxylic acid substituents are on the same side of the cyclohexane ring. The "(-)" prefix refers to its levorotatory optical activity, meaning it rotates plane-polarized light to the left. The absolute configuration of this enantiomer is (1R, 2S).

The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and a carboxylic acid group allows for multiple points of interaction, which is crucial for its function as a resolving agent.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [1] |

| Molecular Weight | 247.29 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 205-209 °C (for the (+) enantiomer) | [1][2] |

| Optical Rotation [α] | [α]20/D -34°, c=1 in chloroform (Value inferred from the (+) enantiomer) | [2] |

| Stereochemistry | (1R, 2S)-cis | [2] |

Synthesis and Preparation

The synthesis of enantiomerically pure this compound typically involves the benzoylation of the corresponding amino acid, followed by resolution. A common and logical approach begins with the racemic cis-2-aminocyclohexanecarboxylic acid.

Proposed Synthetic Workflow:

-

Benzoylation: Racemic cis-2-aminocyclohexanecarboxylic acid is reacted with benzoyl chloride under Schotten-Baumann conditions (in the presence of a base like NaOH) to yield racemic cis-2-benzamidocyclohexanecarboxylic acid.

-

Resolution: The resulting racemic acid is then resolved using a chiral base, such as (R)-(+)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts.

-

Separation: Due to their different physical properties, these diastereomeric salts can be separated by fractional crystallization.

-

Liberation: The desired diastereomeric salt is isolated and then acidified to liberate the enantiomerically pure this compound.

Caption: Conceptual diagram of chiral recognition leading to diastereomeric salts.

Experimental Protocol: General Procedure for Chiral Resolution

This protocol outlines a generalized workflow for resolving a racemic amine. The optimal solvent, temperature, and stoichiometry must be determined empirically for each specific substrate.

Materials:

-

Racemic base (e.g., 1-phenylethylamine)

-

This compound (1 equivalent)

-

Solvent (e.g., methanol, ethanol, acetone, or mixtures)

-

Hydrochloric acid (e.g., 1 M HCl)

-

Sodium hydroxide (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Workflow:

-

Salt Formation:

-

Dissolve the racemic base in a suitable solvent with gentle heating.

-

In a separate flask, dissolve an equimolar amount of this compound in the minimum amount of the same hot solvent.

-

Add the resolving agent solution to the base solution. Stir briefly.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt should precipitate.

-

The key to high enantiomeric purity is slow cooling, which allows the crystal lattice to form in a thermodynamically controlled manner, excluding the more soluble diastereomer.

-

-

Isolation of Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove adhering mother liquor containing the more soluble salt.

-

The enantiomeric purity of the salt can be checked at this stage by liberating a small sample and analyzing it via chiral HPLC. If purity is insufficient, recrystallization may be necessary.

-

-

Liberation of the Free Base:

-

Suspend the isolated diastereomeric salt in water.

-

Add a stoichiometric amount of a base (e.g., 1 M NaOH) to deprotonate the amine and form the sodium salt of the resolving agent.

-

Extract the liberated, enantiomerically enriched free base with an organic solvent.

-

Dry the organic extracts (e.g., over MgSO₄), filter, and remove the solvent under reduced pressure.

-

-

Recovery of the Resolving Agent:

-

Take the aqueous layer from the previous step, which contains the sodium salt of this compound.

-

Acidify the solution with an acid (e.g., 1 M HCl) until the resolving agent precipitates.

-

Collect the solid resolving agent by vacuum filtration, wash with cold water, and dry. It can then be reused.

-

Caption: Experimental workflow for chiral resolution using a resolving agent.

Role as a Chiral Building Block in Drug Development

Beyond its role in resolution, this compound and its derivatives serve as valuable chiral building blocks, or synthons, in medicinal chemistry. [3]The rigid cyclohexane scaffold is a common motif in drug design because it reduces conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target.

The functionalities of the molecule can be selectively modified. For example, the carboxylic acid can be converted to esters, amides, or alcohols, while the benzamido group can be altered or removed. This versatility allows for the synthesis of a library of structurally related chiral compounds for structure-activity relationship (SAR) studies.

A pertinent example is the structurally related compound 2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, which has been identified as a potent positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). [4]This demonstrates that the cis-2-amidocyclohexanecarboxylic acid scaffold is a viable starting point for discovering new therapeutic agents.

Conclusion

This compound is a powerful and reliable tool for the separation of enantiomers. Its efficacy stems from a well-defined stereochemistry and a combination of functional groups that facilitate robust chiral recognition through the formation of diastereomeric salts with differential solubilities. The straightforward experimental protocols for its use and recovery make it an attractive choice for both academic research and industrial-scale applications. Furthermore, its structural framework holds potential for use as a chiral scaffold in the design and synthesis of new, enantiomerically pure pharmaceutical agents, underscoring its continued relevance in modern chemistry.

References

-

ChemicalBook. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5.

-

ResearchGate. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.

-

MySkinRecipes. cis-2-Carbomethoxycyclohexane-1-carboxylic acid.

-

Sigma-Aldrich. cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride.

-

PubChem. 2-Benzoylcyclohexanecarboxylic acid.

-

Wikipedia. Chiral resolution.

-

PubMed. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.

-

PubChem. cis-2-Methylcyclohexanecarboxylic acid.

-

Sigma-Aldrich. cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid.

-

Tokyo Chemical Industry Co., Ltd. cis-1,2-Cyclohexanedicarboxylic Acid.

-

PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.

-

TCI Chemicals. Chiral Auxiliaries and Optical Resolving Agents.

-

Parchem. This compound.

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

-

PubMed Central. Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine).

-

Google Patents. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

-

Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

-

PubMed. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4.

-

Sigma-Aldrich. cis-2-Carbomethoxycyclohexane-1-carboxylic acid.

-

Benchchem. Chiral Synthesis of cis-2-Amino-cyclohex-3-enecarboxylic Acid: A Technical Guide.

Sources

- 1. parchem.com [parchem.com]

- 2. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]

- 3. cis-2-Carbomethoxycyclohexane-1-carboxylic acid [myskinrecipes.com]

- 4. Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of an Antifibrinolytic Powerhouse: A Technical Guide to the Discovery and Stereoisomers of Tranexamic Acid

Introduction: The Clinical Imperative for Fibrinolysis Inhibition

In the landscape of hemostasis, the delicate balance between coagulation and fibrinolysis is paramount. While the formation of a fibrin clot is crucial to prevent exsanguination following vascular injury, its timely dissolution is equally vital to restore blood flow and prevent thrombosis. However, in certain clinical scenarios—ranging from major trauma and surgery to postpartum hemorrhage and certain genetic disorders—a hyperfibrinolytic state can arise, leading to premature clot degradation and life-threatening bleeding. This pressing clinical need set the stage for the pioneering work that would lead to the discovery of a potent class of antifibrinolytic agents: the isomers of 4-(aminomethyl)cyclohexanecarboxylic acid. This guide provides an in-depth technical exploration of the discovery, synthesis, and critical stereochemical differentiation of these compounds, with a focus on the clinically significant isomer, tranexamic acid.

The Pioneering Discovery by the Okamotos: A Tale of Perseverance and Scientific Rigor

The history of tranexamic acid is inextricably linked to the dedicated research of Japanese husband-and-wife team, Drs. Shosuke and Utako Okamoto.[1] Driven by the high rates of postpartum hemorrhage in post-war Japan, they embarked on a quest to find a compound that could effectively inhibit the fibrinolytic process.[1][2] Their initial research focused on screening amino acids for antifibrinolytic activity, which led them to identify lysine as a modest inhibitor of plasmin, the key enzyme responsible for fibrin degradation.[2]

This initial finding spurred them to synthesize and test a series of lysine analogues. Their early work resulted in the development of epsilon-aminocaproic acid (EACA), the first clinically used antifibrinolytic agent.[1] While a significant breakthrough, the Okamotos continued their research to develop a more potent compound. This persistence culminated in the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid in 1962, which they reported in the Keio Journal of Medicine.[1][3][4] This new compound, initially abbreviated as AMCHA, proved to be significantly more potent than EACA.[4]

A critical aspect of their discovery was the recognition of the importance of stereoisomerism. The synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid results in a mixture of two geometric isomers: cis and trans. Through meticulous testing, the Okamotos demonstrated that the antifibrinolytic activity resided almost exclusively in the trans-isomer, which was later named tranexamic acid.[5] The cis-isomer was found to be virtually inactive.[5] This stereospecificity underscored the importance of the three-dimensional structure of the molecule for its biological function, a key insight for future drug development in this class. Despite the profound implications of their discovery, the widespread clinical adoption of tranexamic acid, particularly for indications like postpartum hemorrhage, would take several decades.[6]

Synthesis and Stereochemical Control: From a Mixture to a Pure Isomer

The industrial synthesis of tranexamic acid is a multi-step process that requires careful control to yield the desired biologically active trans-isomer in high purity. The most common synthetic route starts with p-aminomethylbenzoic acid, which is subjected to catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring.[7][8]

Experimental Protocol: Synthesis of a Cis/Trans-4-(Aminomethyl)cyclohexanecarboxylic Acid Mixture

This protocol is a synthesized representation of common industrial processes described in the patent literature.[1][9][10]

Objective: To synthesize a mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid via catalytic hydrogenation of p-aminomethylbenzoic acid.

Materials:

-

p-Aminomethylbenzoic acid

-

Pure water

-

Concentrated sulfuric acid

-

Platinum-based catalyst (e.g., platinum dioxide) or other suitable catalyst (e.g., Ruthenium on carbon)

-

Hydrogen gas

-

Reaction kettle (autoclave) capable of high pressure and temperature

-

Filtration apparatus

Procedure:

-

Pre-treatment of Starting Material: p-Aminomethylbenzoic acid is dissolved in pure water, and concentrated sulfuric acid is slowly added with stirring. The solution is heated to ensure complete dissolution, then cooled to induce crystallization. The crystallized, pre-treated p-aminomethylbenzoic acid is collected by filtration. This step helps to remove impurities that can poison the catalyst.[1]

-

Hydrogenation: The pre-treated p-aminomethylbenzoic acid is charged into a high-pressure reaction kettle with a sulfuric acid solution and the hydrogenation catalyst (e.g., platinum dioxide).[9]

-

The vessel is sealed and pressurized with hydrogen gas.

-

The reaction mixture is heated and agitated. Typical reaction conditions can range from 55-65°C and hydrogen pressures of 2.5-3.0 MPa.[9][10]

-

The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the hydrogenation of the benzene ring.

-

Upon completion, the reaction mixture is cooled, and the excess hydrogen pressure is safely vented.

-

The catalyst is removed by filtration. The resulting filtrate contains a mixture of the cis- and trans-isomers of 4-(aminomethyl)cyclohexanecarboxylic acid.

Causality of Experimental Choices:

-

Acidic Conditions: The use of sulfuric acid as a solvent and for pre-treatment helps to protonate the amino group, preventing it from poisoning the noble metal catalyst.

-

Catalyst Choice: Platinum, Ruthenium, and other noble metal catalysts are highly effective for the hydrogenation of aromatic rings. The choice of catalyst can influence the initial ratio of cis to trans isomers.

-

Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate and complete conversion of the starting material.

The Crucial Isomerization and Purification Step

The direct output of the hydrogenation step is a mixture of isomers, with the therapeutically inactive cis-isomer often being a significant component. Therefore, a critical subsequent step is the isomerization of the cis-isomer to the more stable trans-isomer, followed by purification to isolate pure tranexamic acid.

Experimental Protocol: Isomerization and Fractional Crystallization

This protocol is a synthesized representation of common industrial processes.[7][9]

Objective: To convert the cis-isomer in the mixture to the trans-isomer and to isolate pure trans-4-(aminomethyl)cyclohexanecarboxylic acid.

Materials:

-

Hydrogenation product mixture (cis/trans-4-(aminomethyl)cyclohexanecarboxylic acid)

-

Alkali (e.g., sodium hydroxide) or acid (e.g., concentrated sulfuric acid)[9][10]

-

Pure water

-

Suitable solvent for crystallization (e.g., water, isopropanol-water mixture)[7]

-

Reaction vessel capable of high temperature and pressure

-

Crystallization vessel with controlled cooling

-

Filtration and drying equipment

Procedure:

-

Isomerization (Conversion): The aqueous solution of the cis/trans isomer mixture is charged into a pressure vessel. An alkali such as sodium hydroxide or an acid such as sulfuric acid is added.[9][10]

-

The mixture is heated to a high temperature (e.g., 180-210°C) under pressure (e.g., 1.5-2.0 MPa) for a set period (e.g., 1-2 hours).[9][10] These conditions facilitate the epimerization of the less stable cis-isomer to the thermodynamically more stable trans-isomer.

-

After the reaction, the mixture is cooled, and the pH is adjusted to the isoelectric point of tranexamic acid (around pH 7) to initiate precipitation.

-

Fractional Crystallization: The crude tranexamic acid, now enriched in the trans-isomer, is purified by fractional crystallization.[7]

-

The crude product is dissolved in a suitable solvent, such as hot water or an isopropanol-water mixture.[7]

-

The solution is slowly cooled to induce crystallization. The trans-isomer, being less soluble under these conditions, will crystallize out first, leaving the more soluble cis-isomer and other impurities in the mother liquor.

-

The crystals of pure trans-4-(aminomethyl)cyclohexanecarboxylic acid are collected by filtration, washed with a cold solvent to remove residual mother liquor, and dried.

Causality of Experimental Choices:

-

High Temperature and Pressure for Isomerization: These conditions provide the necessary energy to overcome the activation barrier for the conversion of the cis to the trans isomer, driving the equilibrium towards the more stable product.

-

Fractional Crystallization: This technique exploits the differences in solubility between the cis and trans isomers in a specific solvent system. The careful control of temperature and solvent composition is key to achieving high purity.

Caption: Synthesis and purification workflow for tranexamic acid.

Mechanism of Action: A Stereospecific Interaction

Tranexamic acid exerts its antifibrinolytic effect by acting as a synthetic analogue of the amino acid lysine.[8] The process of fibrinolysis is initiated when plasminogen, an inactive zymogen, is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). This activation is facilitated by the binding of both plasminogen and the activators to lysine residues on the surface of the fibrin clot.

Tranexamic acid competitively and reversibly binds to the lysine-binding sites on plasminogen.[8] This binding prevents plasminogen from attaching to the fibrin clot, thereby inhibiting its activation to plasmin.[8] Consequently, the degradation of the fibrin matrix is blocked, leading to the stabilization of the clot and a reduction in bleeding.

The stereochemistry of the molecule is paramount to this interaction. The trans configuration of the aminomethyl and carboxylic acid groups on the cyclohexane ring provides the optimal spatial arrangement to fit into the lysine-binding sites of plasminogen. The cis-isomer, with a different three-dimensional shape, does not bind effectively to these sites and is therefore devoid of significant antifibrinolytic activity.[5]

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

Comparative Properties of Cis and Trans Isomers

The profound difference in biological activity between the cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid highlights the principle of stereoselectivity in pharmacology. This difference is not only reflected in their efficacy but also in their physical properties, which are exploited during their separation.

| Property | trans-4-(Aminomethyl)cyclohexanecarboxylic Acid (Tranexamic Acid) | cis-4-(Aminomethyl)cyclohexanecarboxylic Acid |

| Antifibrinolytic Activity | High (Potent inhibitor of plasminogen activation)[5] | Very Low / Inactive[5] |

| Therapeutic Use | Clinically used as an antifibrinolytic agent[11] | No clinical use |

| Solubility | Generally less soluble in common crystallization solvents | Generally more soluble in common crystallization solvents |

| Thermodynamic Stability | More stable isomer | Less stable isomer |

Conclusion: A Legacy of Stereospecific Drug Design

The discovery and development of tranexamic acid represent a landmark achievement in medicinal chemistry and pharmacology. The pioneering work of Shosuke and Utako Okamoto not only provided a life-saving drug but also offered a compelling case study in the importance of stereochemistry in drug action. The intricate process of synthesizing a mixture of isomers and then meticulously separating the active trans-isomer through isomerization and fractional crystallization underscores the technical challenges and scientific ingenuity required in pharmaceutical manufacturing. For researchers and drug development professionals, the story of tranexamic acid serves as a powerful reminder that a deep understanding of a molecule's three-dimensional structure is fundamental to unlocking its therapeutic potential.

References

-

The Blood Trials. (n.d.). History. Retrieved from [Link]

- Patil, P., et al. (2020). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step.

- Xie, J., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. Organic Process Research & Development, 19(1), 213-218.

- Bal Pharma Limited. (2014). Process For The Preparation Of Tranexamic Acid.

- Cawman Pharma Private Ltd. (2021). Process for preparing tranexamic acid. WO2021111475A1.

- Chauncey, J. M., & Wieters, J. A. (2024). Tranexamic acid. In StatPearls.

- CN107954887A. (2018). A kind of method for preparing tranexamic acid.

- CN108752226A. (2018). The preparation method of tranexamic acid.

- Roberts, I. (2011). Tranexamic acid: a recipe for saving lives in traumatic bleeding.

- CN102276490A. (2011). A method for preparing tranexamic acid by catalytic hydrogenation of p-aminomethylbenzoic acid.

- CN108689870B. (2020). Preparation method of tranexamic acid.

- US3880925A. (1975). Separation and purification of cis and trans isomers.

- US3839429A. (1974). Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.

- WO2015104721A2. (2015). An improved process for the preparation of tranexamic acid.

- Okamoto, S., & Okamoto, U. (1962). Amino-methyl-cyclohexane-carboxylic acid: AMCHA. A new potent inhibitor of the fibrinolysis. The Keio Journal of Medicine, 11(3), 105–115.

-

Typology. (2023). How is tranexamic acid synthesised?. Retrieved from [Link]

- Manzano-Ramírez, A., et al. (2017). Analytical methods for quantification of tranexamic acid in biological fluids: A review. Journal of Pharmaceutical and Biomedical Analysis, 145, 459-470.

- D'Amours, S. K., et al. (2021). Solid-state versatility in tranexamic acid drug: structural and thermal behavior of new salts and cocrystals. CrystEngComm, 23(4), 868-880.

- Okamoto, S., et al. (1964). An active stereo-isomer (trans-form) of AMCHA and its antifibrinolytic (antiplasminic) action in vitro and in vivo. The Keio Journal of Medicine, 13(4), 177-185.

-

ResearchGate. (n.d.). FTIR spectrum of a. pure Tranexamic acid and b. Pure drug + Excipients. Retrieved from [Link]

-

Sulzer. (n.d.). Fractional Crystallization. Retrieved from [Link]

- Falana, O., & Patel, G. (2014). Efficacy and Safety of Tranexamic Acid Versus ε-Aminocaproic Acid in Cardiovascular Surgery. The Annals of Pharmacotherapy, 48(11), 1443–1448.

-

Maternova Inc. (n.d.). It begins in Tokyo - History of TXA, a drug which saves millions of mo. Retrieved from [Link]

-

Wikipedia. (2023). Fractional crystallization. Retrieved from [Link]

-

PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]

- Mori, K., et al. (1997). trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans.

-

Wikipedia. (n.d.). Utako Okamoto. Retrieved from [Link]

- Dubberley, S. J., & Allman, K. G. (1994). AMINO METHYL CYCLOHEXANE CARBOXYLIC ACID (AMCHA), A NEW SYNTHETIC FIBRINOLYTIC INHIBITOR.

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Tranexamic acid: Beyond antifibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA [jstage.jst.go.jp]

- 5. okamoto.th-project.org [okamoto.th-project.org]

- 6. CIS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID(2305-26-2) 1H NMR spectrum [chemicalbook.com]

- 7. Process For The Preparation Of Tranexamic Acid [quickcompany.in]

- 8. Solid-state versatility in tranexamic acid drug: structural and thermal behavior of new salts and cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. uk.typology.com [uk.typology.com]

- 11. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid in Enantiomeric Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isolation of single enantiomers is a critical mandate in modern drug development, driven by the distinct pharmacological and toxicological profiles enantiomers often exhibit. Chiral resolution via diastereomeric salt formation remains a robust and scalable method for achieving enantiopurity. This technical guide provides an in-depth exploration of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid, a specialized chiral resolving agent. We will dissect its molecular architecture, delineate the mechanistic principles of its resolving action, and provide field-proven protocols for its application. This guide is intended to equip researchers and process chemists with the foundational knowledge and practical insights required to effectively leverage this agent in the pursuit of enantiomerically pure pharmaceutical compounds.

Introduction: The Imperative of Enantiomeric Purity

The vast majority of biological targets, such as enzymes and receptors, are inherently chiral. This chirality dictates that the interaction of a small molecule drug is stereospecific, often leading to one enantiomer being therapeutically active (the eutomer) while the other may be inactive, less active, or even contribute to adverse effects (the distomer)[1]. Regulatory bodies worldwide now strongly encourage, and often require, the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize patient risk[1].

While asymmetric synthesis provides a direct route to enantiomerically enriched compounds, classical chiral resolution by the formation of diastereomeric salts is a powerful and frequently employed strategy, especially during process development and scale-up, due to its cost-effectiveness and scalability[2]. This method relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization[3].

This guide focuses on the utility of this compound as a chiral resolving agent, particularly for racemic amines. Its rigid cyclohexyl backbone and the presence of amide and carboxylic acid functionalities provide a unique stereochemical environment for effective chiral recognition.

Physicochemical Properties and Structural Rationale

This compound is a chiral carboxylic acid distinguished by a benzamido group at the 2-position of a cyclohexane ring, in a cis configuration relative to the carboxylic acid. The enantiomer, (+)-cis-2-Benzamidocyclohexanecarboxylic Acid, has the (1S,2R) configuration[4].

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | [4] |

| Molecular Weight | 247.29 g/mol | [4] |

| Melting Point | 205-209 °C | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| pKa (Predicted) | 4.58 ± 0.44 | [4] |

| Optical Activity ([α]20/D for (+)-enantiomer) | +34° (c = 1% in chloroform) | [4] |

| Storage Temperature | 2-8°C | [4] |

Causality of Experimental Choices: The choice of an N-acyl amino acid derivative like this one as a resolving agent is deliberate. The rigid cis-cyclohexane scaffold restricts conformational flexibility, which can lead to more defined and discriminating interactions with a racemic substrate. The benzamido group provides opportunities for hydrogen bonding and π-π stacking interactions, while the carboxylic acid serves as the anchor for salt formation with basic compounds like amines. This multi-point interaction potential is key to forming diastereomeric salts with significantly different crystal lattice energies and, consequently, different solubilities.

The Core Mechanism: Diastereomeric Salt Formation

The fundamental principle of chiral resolution with this compound lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic amine, (R/S)-Amine, is reacted with the enantiomerically pure resolving agent, this compound, two diastereomeric salts are formed:

-

[(R)-Amine • (-)-Resolving Agent]

-

[(S)-Amine • (-)-Resolving Agent]

These two salts are not mirror images of each other. They have different three-dimensional structures, leading to distinct physical properties, including melting points, spectroscopic characteristics, and, most importantly for separation, solubility in a given solvent system. By carefully selecting the solvent and crystallization conditions, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other diastereomer enriched in the mother liquor.

Figure 1: Mechanism of Chiral Resolution.

Experimental Protocol: Resolution of a Racemic Amine

The following is a detailed, self-validating protocol derived from established practices for diastereomeric salt resolutions, with specific insights from the successful resolution of (±)-α-ethylbenzylamine using cis-2-benzamidocyclohexanecarboxylic acid[6].

Step 1: Diastereomeric Salt Formation

-

Solvent Selection (Critical Step): The choice of solvent is paramount and often requires empirical screening. Alcohols (e.g., methanol, ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or mixtures thereof are common starting points. The ideal solvent will exhibit a large solubility difference between the two diastereomeric salts at a given temperature.

-

Dissolution: In a suitable reaction vessel, dissolve one equivalent of the racemic amine in a minimal amount of the selected hot solvent.

-

Addition of Resolving Agent: In a separate vessel, dissolve 0.5 to 1.0 equivalents of this compound in the same hot solvent.

-

Expert Insight: Starting with 0.5 equivalents of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt, as it ensures that only one enantiomer can precipitate as a salt. A 1:1 molar ratio may also be employed[7].

-

-

Salt Formation: Slowly add the hot solution of the resolving agent to the solution of the racemic amine with stirring.

Step 2: Crystallization and Isolation

-

Cooling and Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the precipitated salt.

-

Isolation: Collect the precipitated diastereomeric salt by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Salt Dissociation: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

-

Basification: Add an aqueous solution of a strong base (e.g., 2M NaOH or K₂CO₃) dropwise with vigorous stirring until the aqueous layer is basic (pH > 10). This deprotonates the amine, liberating it from the carboxylic acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Recovery of the Resolving Agent

-

Acidification: Acidify the aqueous layer from the extraction step with a strong acid (e.g., 2M HCl) to a pH of < 2.

-

Precipitation and Isolation: The this compound will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry. This allows for the recycling of the valuable resolving agent.

Step 5: Purity Analysis

-

Enantiomeric Excess (ee) Determination: The enantiomeric purity of the resolved amine must be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Figure 2: Experimental Workflow for Chiral Resolution.

Case Study and Data

The efficacy of cis-2-benzamidocyclohexanecarboxylic acid has been demonstrated in the resolution of (±)-α-ethylbenzylamine[6]. This specific example underscores its potential as an effective resolving agent for primary amines. A European patent application also lists (+)- and this compound as suitable resolving agents for the enantiomeric enrichment of cyclopropylamine derivatives, highlighting its utility for resolving amines with constrained ring systems[7].

Due to the proprietary nature of many industrial resolution processes, extensive public data on the performance of this specific resolving agent across a wide range of substrates is limited. The following table provides a conceptual framework for how resolution efficiency data should be compiled and evaluated.

| Racemic Substrate | Resolving Agent Enantiomer | Solvent System | Yield of Less Soluble Salt (%) | Enantiomeric Excess (ee%) of Product |

| (±)-α-Ethylbenzylamine | This compound | e.g., Ethanol | Data Point | Data Point |

| (±)-Cyclopropylamine Derivative | This compound | e.g., Acetone/Water | Data Point | Data Point |

| (Hypothetical Amine) | This compound | Screened Solvents | Data Point | Data Point |

Conclusion and Future Perspectives

This compound represents a valuable, albeit specialized, tool in the arsenal of chiral resolving agents. Its structural rigidity and multiple points of potential interaction make it particularly well-suited for the resolution of racemic amines. The success of any resolution is a delicate interplay between the structures of the substrate and resolving agent, and the choice of solvent, which governs the thermodynamics of crystallization.

For drug development professionals, the key takeaway is the importance of systematic screening of both resolving agents and solvent systems to identify optimal conditions for diastereomeric salt formation and crystallization. While this guide provides a robust framework for employing this compound, empirical validation remains the cornerstone of a successful resolution process. The ability to recover and recycle this resolving agent adds to its economic viability for large-scale production. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-designed resolving agents like this compound will remain a critical enabling technology.

References

-

Nohira, H., Nohira, M., Yoshida, S., & Terunuma, D. (1988). Optical resolution of .ALPHA.-ethylbenzylamine and its application as a resolving agent. ResearchGate. Available at: [Link] (Accessed January 27, 2026).

-

Faigl, F., Fogassy, E., & Nógrádi, M. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link] (Accessed January 27, 2026).

-

Shayanfar, A., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm. Available at: [Link] (Accessed January 27, 2026).

- European Patent Office. (2011). Synthesis of nitrogen substituted cyclopropanes (EP2589587A1).

-

BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link] (Accessed January 27, 2026).

-

(+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID. ChemDad. Available at: [Link] (Accessed January 27, 2026).

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID | 26685-82-5 [chemicalbook.com]

- 5. (+)-CIS-2-BENZAMIDOCYCLOHEXANECARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Benzoyl-α-Amino Acids as Resolving Agents for Chiral Amines

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the chirality of a molecule is not a mere structural nuance; it is a critical determinant of its biological activity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, ensuring therapeutic efficacy while minimizing potential adverse effects.[1]

Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a pivotal and widely employed technique in both laboratory and industrial settings.[3] Among the various methods, diastereomeric salt formation stands out as a robust, scalable, and economically viable approach, particularly for the resolution of chiral acids and amines.[4] This method relies on the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[3][5]

This technical guide provides an in-depth exploration of N-benzoyl-α-amino acids as a class of chiral resolving agents, with a particular focus on their application in the resolution of racemic amines. We will delve into the synthesis of these resolving agents, provide a detailed, field-proven protocol for their use, and elucidate the underlying principles of chiral recognition that govern their efficacy.

The Resolving Agent: Synthesis and Properties of N-Benzoyl-α-Amino Acids

N-benzoyl-α-amino acids are an attractive class of resolving agents due to their ready availability from the chiral pool, structural rigidity, and the presence of multiple functionalities—the carboxylic acid, the amide, and the amino acid side chain—that can participate in intermolecular interactions crucial for chiral recognition.

Proposed Synthesis of a Representative N-Benzoyl-α-Amino Acid

The synthesis of N-benzoyl-α-amino acids is a straightforward process, typically involving the acylation of the corresponding amino acid. A general and reliable method is the Schotten-Baumann reaction, where the amino group of the amino acid reacts with benzoyl chloride under basic conditions.

Reaction Scheme:

Experimental Protocol: Synthesis of (S)-N-Benzoyl-phenylalanine

-

Dissolution: Dissolve (S)-phenylalanine (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.5 equivalents) with stirring in an ice bath.

-

Acylation: Add benzoyl chloride (1.2 equivalents) dropwise to the cold, stirred solution.

-

Reaction: Continue stirring in the ice bath for 1 hour, then allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid. This will precipitate the N-benzoyl-phenylalanine.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

-

Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield highly pure (S)-N-benzoyl-phenylalanine.

Chiral Resolution of a Racemic Amine: A Step-by-Step Workflow

The following protocol details the resolution of a racemic primary amine, using (±)-1-phenylethylamine as a representative example, with an enantiomerically pure N-benzoyl-α-amino acid.

Experimental Protocol: Resolution of (±)-1-Phenylethylamine

-

Salt Formation:

-

Dissolve racemic (±)-1-phenylethylamine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or acetone) at an elevated temperature.

-

In a separate flask, dissolve the chiral resolving agent, (S)-N-benzoyl-phenylalanine (0.5 to 1.0 equivalents), in the same solvent, also at an elevated temperature. The precise stoichiometry should be optimized for the specific system.

-

Slowly add the resolving agent solution to the solution of the racemic amine with gentle stirring.

-

-

Crystallization of the Diastereomeric Salt:

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.

-

For optimal crystal growth and purity, it is advisable to avoid rapid cooling. The solution can be left to stand at room temperature for several hours or overnight.

-

Further cooling in an ice bath can be employed to maximize the yield of the crystallized salt.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the crystalline solid by vacuum filtration.

-

Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in water.

-

Add a strong base, such as 2 M sodium hydroxide, until the pH is basic (pH > 10) to deprotonate the amine and dissolve the carboxylic acid.

-

Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

-

-

Recovery of the Resolving Agent:

-

Acidify the aqueous layer from the previous step with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

-

The N-benzoyl-phenylalanine will precipitate out of solution.

-

Collect the resolving agent by vacuum filtration, wash with cold water, and dry. It can often be reused for subsequent resolutions.

-

Workflow Visualization

Caption: Workflow for the chiral resolution of a racemic amine.

Mechanism of Chiral Recognition and Diastereomeric Salt Formation

The efficacy of a chiral resolving agent lies in its ability to selectively interact with one enantiomer of the racemate to form a significantly less soluble diastereomeric salt. This selective interaction is a result of a three-point interaction model, which dictates that for effective chiral recognition, there must be at least three points of interaction between the resolving agent and the substrate.

In the case of N-benzoyl-α-amino acids resolving a chiral amine, these interactions can include:

-

Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid of the resolving agent and the amino group of the substrate, forming an ammonium carboxylate salt.

-

Hydrogen Bonding: The amide functionality of the N-benzoyl group can act as both a hydrogen bond donor and acceptor, providing additional points of interaction.

-

Steric Hindrance and van der Waals Interactions: The bulky benzoyl group and the side chain of the amino acid create a specific chiral environment that sterically favors the binding of one enantiomer over the other.

-

π-π Stacking: The aromatic rings of the benzoyl group and the substrate (in the case of aromatic amines like 1-phenylethylamine) can engage in π-π stacking interactions, further stabilizing one diastereomeric salt.

The combination of these interactions leads to a more thermodynamically stable crystal lattice for one diastereomer, resulting in its lower solubility and preferential crystallization.

Visualization of Diastereomeric Salt Formation

Caption: Formation and separation of diastereomeric salts.

Data Presentation and Analysis

The success of a chiral resolution is quantified by the yield of the resolved enantiomer and its enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of the resolved enantiomer and is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent.

Table 1: Representative Data for the Resolution of Racemic Amines with Chiral Carboxylic Acids

| Racemic Amine | Resolving Agent | Solvent | Less Soluble Diastereomer | Yield (%) | ee (%) of Resolved Amine |

| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | (R)-Amine-(+)-Tartrate | 40-45 | >95 |

| (±)-α-Methylbenzylamine | (S)-Mandelic Acid | Ethanol | (R)-Amine-(S)-Mandelate | 35-40 | >90 |

| (±)-2-Amino-1-butanol | (-)-Dibenzoyltartaric Acid | Acetone | (S)-Amine-(-)-DBTA | 42 | >98 |

Note: This table presents typical data for common resolving agents to illustrate the expected outcomes. The performance of N-benzoyl-α-amino acids would be evaluated similarly.

Conclusion and Future Outlook

N-benzoyl-α-amino acids represent a versatile and effective class of resolving agents for the separation of racemic amines. Their straightforward synthesis, coupled with their ability to form well-defined crystalline diastereomeric salts, makes them a valuable tool for obtaining enantiomerically pure compounds. The principles of diastereomeric salt formation, governed by a combination of ionic, hydrogen bonding, and steric interactions, provide a rational basis for the selection and optimization of resolving agents and crystallization conditions.

As the demand for enantiopure pharmaceuticals continues to grow, the development of efficient and scalable chiral resolution methods remains a critical area of research. Further investigation into the crystal engineering of diastereomeric salts, aided by computational modeling and a deeper understanding of intermolecular forces, will undoubtedly lead to the design of even more effective and selective resolving agents for a broader range of chiral molecules.

References

-

Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]

- Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Science of Synthesis.

-

ResearchGate. (2025, August 10). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]

- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

-

Benson, W. G., & Polt, R. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds. Journal of Chemical Education, 97(11), 4235–4242. [Link]

- Google Patents. (n.d.). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.

-

Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

-

Organic Syntheses. (n.d.). benzoic anhydride. [Link]

-

Stereochemistry - Stereoelectronics. (2021, April 30). [Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

-

YouTube. (2022, February 18). Synthesis cyclohexane carboxylic acid from cyclohexane. [Link]

-

ResearchGate. (2025, August 6). Racemic resolution of N -protected DL -amino acids by crystallization of brucinium and strychninium diastereomeric salts. [Link]

-

National Institutes of Health. (n.d.). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. [Link]

-

Caltech. (2018, January 5). Demystifying X-ray Crystallography. [Link]

-

ResearchGate. (2025, August 9). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. [Link]

-

Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. [Link]

-

PubMed. (n.d.). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. [Link]

-

ResearchGate. (2025, August 7). Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). [Link]

- Google Patents. (n.d.). US3386888A - Resolution of racemic amino acids.

-

PrepChem. (n.d.). Synthesis of Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid. [Link]

- Google Patents. (n.d.). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.

-

Chemistry LibreTexts. (2019, September 3). 24.4: Synthesis of Amino Acids. [Link]

Sources

A Technical Guide to (-)-cis-2-Benzamidocyclohexanecarboxylic Acid: Synthesis, Resolution, and Applications in Foldamer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-2-Benzamidocyclohexanecarboxylic acid is a chiral, cyclic β-amino acid that serves as a crucial building block in the burgeoning field of foldamer chemistry. Its conformationally constrained cyclohexane backbone imparts predictable and stable secondary structures to synthetic oligomers, making it a molecule of significant interest for the development of novel therapeutics, particularly antimicrobial agents. This guide provides a comprehensive technical overview of the synthesis of the racemic compound, the principles and a generalized protocol for its chiral resolution to obtain the desired (-)-enantiomer, its conformational properties, and its application in the design of bioactive foldamers.

Introduction: The Significance of a Constrained Building Block

In the quest for new therapeutic agents, researchers are increasingly turning to molecules that mimic the structural and functional properties of biological polymers like peptides and proteins. Foldamers, which are sequence-specific oligomers that adopt well-defined three-dimensional structures, have emerged as a promising class of such mimics.[1] Unlike their natural counterparts, foldamers can be designed to be resistant to proteolytic degradation, a key advantage in drug development.[2]

The conformational stability of foldamers is largely dictated by the constituent monomer units. Cyclic β-amino acids, such as 2-aminocyclohexanecarboxylic acid (ACHC), are particularly valuable building blocks due to their rigid carbocyclic core.[3] The cis configuration of the amino and carboxyl substituents on the cyclohexane ring preorganizes the backbone, favoring specific dihedral angles and promoting the formation of stable helical or sheet-like structures in the resulting oligomers.[4] The benzamido group in this compound further influences its conformational preferences and can participate in aromatic stacking interactions within a folded structure. This guide focuses on the synthesis, isolation of the enantiopure (-)-form, and the utility of this specific building block in creating functional folded architectures.

Synthesis of Racemic cis-2-Benzamidocyclohexanecarboxylic Acid

The synthesis of the racemic precursor, cis-2-Benzamidocyclohexanecarboxylic acid, is a straightforward process achieved through the N-benzoylation of the commercially available cis-2-aminocyclohexanecarboxylic acid. This reaction is a classic example of nucleophilic acyl substitution at the amino group.

Causality of Experimental Choices:

The choice of benzoyl chloride as the acylating agent is driven by its high reactivity, which ensures an efficient conversion of the amino group to the corresponding amide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic. An aqueous-organic biphasic system (Schotten-Baumann conditions) or an anhydrous organic solvent can be employed. The former is often preferred for its simplicity and the ease of product isolation.

Experimental Protocol: N-Benzoylation

-

Dissolution: Dissolve cis-2-aminocyclohexanecarboxylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Acylation: Cool the solution in an ice bath and add benzoyl chloride (1.1-1.2 equivalents) dropwise with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours until the smell of benzoyl chloride is no longer apparent.

-

Acidification: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate group, causing the desired product to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield racemic cis-2-Benzamidocyclohexanecarboxylic acid as a white solid.

Caption: Synthesis of the racemic target molecule.

Chiral Resolution: Isolating the (-)-Enantiomer

The separation of the racemic mixture into its constituent enantiomers is a critical step to access the desired this compound. The most common and industrially scalable method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral base.[5]

Principle of Diastereomeric Salt Resolution:

The reaction of a racemic carboxylic acid with a single enantiomer of a chiral base results in the formation of two diastereomeric salts. These diastereomers are not mirror images of each other and therefore exhibit different physical properties, most notably solubility in a given solvent. This difference in solubility allows for the selective crystallization of one of the diastereomeric salts, leaving the other in the mother liquor. The crystallized salt can then be isolated, and the chiral acid can be liberated by treatment with a strong acid.

Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids such as quinine, quinidine, brucine, and strychnine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. The choice of the resolving agent and the crystallization solvent is often empirical and requires screening to find the optimal conditions for efficient separation.

Generalized Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic cis-2-Benzamidocyclohexanecarboxylic acid in a suitable hot solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar or sub-equimolar amount of the chiral resolving agent (e.g., (-)-quinine or (S)-(-)-1-phenylethylamine) in the same hot solvent.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out of the solution. The cooling can be continued in an ice bath to maximize the yield.

-

Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. The diastereomeric purity can be improved by one or more recrystallizations.

-

Liberation of the (-)-Enantiomer: Suspend the purified diastereomeric salt in water and add a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate it from the chiral amine salt.

-

Final Isolation: Extract the enantiomerically pure this compound with an organic solvent (e.g., ethyl acetate). Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product. The enantiomeric excess (e.e.) should be determined using chiral HPLC or by measuring the specific optical rotation.

Caption: Chiral resolution workflow.

Physicochemical Characterization

| Property | Expected Value/Characteristics |

| Molecular Formula | C₁₄H₁₇NO₃ |

| Molecular Weight | 247.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Specific Rotation [α]D | Negative value in a specified solvent (e.g., ethanol) |

| ¹H NMR | Expected signals for aromatic protons (benzoyl group), cyclohexyl protons, and amide and carboxylic acid protons. |

| ¹³C NMR | Expected signals for aromatic, cyclohexyl, amide carbonyl, and carboxylic acid carbons. |

| IR Spectroscopy | Characteristic absorptions for N-H stretching, C=O stretching (amide and carboxylic acid), and aromatic C-H stretching. The NIST WebBook provides an IR spectrum for the (+)-cis isomer, which should be very similar.[6] |

Applications in Foldamer Design and Drug Discovery

The primary application of this compound is as a monomeric unit in the synthesis of foldamers. Its rigid structure helps to enforce a specific and predictable secondary structure on the oligomer chain.

Conformational Preferences:

Peptides containing cis-ACHC residues have been shown to adopt extended conformations in solution.[4] This is in contrast to the trans-ACHC derivatives, which are known to form stable 14-helical structures.[7] The specific conformation adopted by a foldamer containing this compound will depend on the overall sequence and the interplay of intramolecular hydrogen bonding, steric interactions, and potential π-stacking from the benzoyl groups.

Antimicrobial Foldamers:

A significant area of interest is the development of foldamers that mimic the structure and function of antimicrobial peptides (AMPs).[2] AMPs often adopt amphipathic helical structures that allow them to selectively disrupt bacterial cell membranes. By incorporating building blocks like this compound, it is possible to design short, proteolytically stable foldamers that present a precise arrangement of hydrophobic (cyclohexyl and benzoyl groups) and hydrophilic (backbone amides and terminal groups) functionalities. This amphipathicity is crucial for their antimicrobial activity.[8]

Caption: Mechanism of action for antimicrobial foldamers.

Conclusion and Future Outlook

This compound is a valuable chiral building block that provides a rigid scaffold for the construction of conformationally ordered foldamers. While its synthesis and resolution are based on well-established chemical principles, the lack of readily available public data on the enantiopure compound highlights an opportunity for further research. The exploration of foldamers incorporating this monomer is a promising avenue for the discovery of novel therapeutic agents, particularly in the fight against antibiotic-resistant bacteria. Future work should focus on the detailed structural analysis of oligomers containing this unit and the systematic evaluation of their biological activities to fully unlock their therapeutic potential.

References

- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google P

- Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics. (URL not available)

-

Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - ResearchGate. (URL: [Link])

-

Foldamers in Medicinal Chemistry - PMC - PubMed Central - NIH. (URL: [Link])

-

cis-2-Aminocyclohex-4-enecarboxylic acid as a new building block of helical foldamers. (URL: [Link])

-

Structural Characterization of Peptide Oligomers Containing (1R,2S)-2-Aminocyclohexanecarboxylic Acid (cis-ACHC) | Request PDF - ResearchGate. (URL: [Link])

- CN114315609A - Process for preparing cis-2-aminocyclohexanol - Google P

-

cis-2-benzamidocyclohexanecarboxylic acid (C14H17NO3) - PubChemLite. (URL: [Link])

-

Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure an - University of Wisconsin–Madison. (URL: [Link])

-

Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids - PubMed. (URL: [Link])

-

cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem. (URL: [Link])

-

Unnatural helical peptidic foldamers as protein segment mimics - RSC Publishing. (URL: [Link])

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. (URL: [Link])

-

(PDF) Efficient Chiral Resolution of (±)-Cyclohexane-1,2-Diamine - ResearchGate. (URL: [Link])

-

Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing). (URL: [Link])

-

Resolution of racemic trans-1,2-cyclohexanediol with tartaric acid - ResearchGate. (URL: [Link])

-

Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC - NIH. (URL: [Link])

-

(PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry - ResearchGate. (URL: [Link])

-

(+)-cis-2-Benzamidocyclohexane-carboxylic acid - the NIST WebBook. (URL: [Link])

Sources

- 1. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (+)-cis-2-Benzamidocyclohexane-carboxylic acid [webbook.nist.gov]

- 7. bif.wisc.edu [bif.wisc.edu]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

A Technical Guide to Unlocking the Research Potential of (-)-cis-2-Benzamidocyclohexanecarboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-cis-2-Benzamidocyclohexanecarboxylic Acid is a chiral molecule with a rigidified cyclohexane backbone, presenting a unique spatial arrangement of its benzamido and carboxylic acid functionalities. This guide provides an in-depth exploration of promising research avenues for this compound, moving beyond a mere listing of possibilities to a scientifically grounded rationale for each proposed area of investigation. Drawing from established principles of medicinal chemistry and pharmacology, we will delve into the potential of this molecule as a modulator of metabotropic glutamate receptors, a histone deacetylase inhibitor, and an antimicrobial agent. This document is intended to serve as a practical and comprehensive resource, complete with detailed experimental protocols and the scientific reasoning behind them, to empower researchers to unlock the full therapeutic potential of this intriguing molecule.

Introduction: The Scientific Case for this compound

This compound is a molecule of significant interest due to its structural features, which suggest a predisposition for biological activity. The cis-stereochemistry of the substituents on the cyclohexane ring creates a specific three-dimensional conformation, which is crucial for molecular recognition by biological targets. The benzamido group can participate in hydrogen bonding and aromatic interactions, while the carboxylic acid moiety can act as a hydrogen bond donor/acceptor or a metal chelator.

Key Molecular Features:

| Feature | Potential Biological Relevance |

| (-)-cis Stereochemistry | Enantiomer-specific interactions with chiral biological targets like receptors and enzymes. The cis-conformation provides a defined spatial orientation of functional groups. |

| Benzamido Group | Potential for hydrogen bonding, hydrophobic, and pi-stacking interactions within protein binding pockets. Benzamide-containing compounds are known to exhibit a wide range of biological activities.[1] |

| Cyclohexane Scaffold | Provides a rigid, non-planar structure that can orient the functional groups in a precise manner for optimal target engagement. |

| Carboxylic Acid | Can act as a key interacting group with basic residues in a binding site, a hydrogen bond donor/acceptor, or a zinc-binding group in metalloenzymes. |

The convergence of these features in a single molecule makes this compound a compelling candidate for investigation in several therapeutic areas. This guide will focus on three primary, evidence-supported research directions: modulation of metabotropic glutamate receptor 4 (mGluR4), inhibition of histone deacetylases (HDACs), and antimicrobial activity.

Primary Research Area: Modulation of Metabotropic Glutamate Receptor 4 (mGluR4)

The Rationale: A Strong Precedent for mGluR4 Activity

The most compelling avenue of research for this compound lies in its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This hypothesis is strongly supported by a study on the structurally analogous compound, 2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid, which was identified as a potent and selective mGluR4 PAM.[2] Critically, this study revealed that the biological activity resided in the cis-diastereomer and that the two enantiomers displayed different potencies.[2] This precedent makes the targeted investigation of the specific enantiomer, this compound, a logical and promising starting point.

mGluR4 is a Class C G-protein coupled receptor that plays a crucial role in regulating neurotransmission.[3] As a presynaptic receptor, its activation leads to a decrease in the release of glutamate and other neurotransmitters.[4][5] This modulatory role makes mGluR4 an attractive therapeutic target for a range of neurological and psychiatric disorders characterized by excessive glutamate signaling, including Parkinson's disease, anxiety, and epilepsy.[6][7]

Positive allosteric modulators are particularly sought after as they do not directly activate the receptor but rather enhance the affinity and/or efficacy of the endogenous ligand, glutamate.[8] This offers a more nuanced and potentially safer therapeutic approach compared to direct agonists.

Experimental Workflow for Assessing mGluR4 PAM Activity

The following workflow outlines the key steps to determine if this compound acts as an mGluR4 PAM.

Caption: Experimental workflow for mGluR4 PAM investigation.

Detailed Experimental Protocols

Step 1: Resolution of (±)-cis-2-Aminocyclohexanecarboxylic Acid

-

Dissolve racemic cis-2-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol/water mixture).

-

Add a chiral resolving agent, such as a chiral amine or acid (e.g., (R)-(+)-α-methylbenzylamine or L-tartaric acid), in a 0.5 molar equivalent.

-

Allow the diastereomeric salts to crystallize. The desired diastereomer can be isolated by fractional crystallization.

-

Liberate the free amino acid by treating the isolated salt with a base (e.g., NaOH) and subsequent acidification (e.g., with HCl) to the isoelectric point.

-

Confirm the stereochemistry of the resolved amino acid using polarimetry and comparison to literature values for the enantiomers of cis-2-aminocyclohexanecarboxylic acid.

Step 2: Benzoylation of (-)-cis-2-Aminocyclohexanecarboxylic Acid

-

Dissolve the resolved (-)-cis-2-aminocyclohexanecarboxylic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise with vigorous stirring.

-

Continue stirring for 1-2 hours at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm its structure and enantiomeric purity.

This assay is a common method for screening for mGluR4 PAMs.[11] It utilizes a cell line co-expressing mGluR4 and a promiscuous G-protein (e.g., Gαqi5) that couples the receptor to the phospholipase C pathway, leading to a measurable increase in intracellular calcium upon activation.

-

Cell Culture: Maintain CHO or HEK293 cells stably expressing human mGluR4 and Gαqi5 in appropriate culture medium.

-

Cell Plating: Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[11]

-

Compound Addition: Add this compound at various concentrations to the wells.

-

Glutamate Addition: After a short incubation, add a sub-maximal (EC₂₀) concentration of glutamate to all wells.[11]

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FDSS) to detect changes in intracellular calcium.

-

Data Analysis: A positive "hit" is a compound that potentiates the EC₂₀ glutamate response.

Data Presentation:

| Compound | Concentration (µM) | % Potentiation of EC₂₀ Glutamate Response |

| This compound | 0.1 | |

| 1 | ||

| 10 | ||

| 30 | ||

| Known mGluR4 PAM (Positive Control) | 10 | |

| Vehicle (Negative Control) | - |

Self-Validating System and Authoritative Grounding

The experimental design incorporates self-validating measures. The use of a known mGluR4 PAM as a positive control and a vehicle as a negative control in all assays is crucial for validating the assay performance. Furthermore, the selectivity profiling against other mGluRs will confirm the specificity of the compound for mGluR4. The protocols are based on established methods in the field of GPCR pharmacology.[6][11]